molecular formula C12H8ClNO5S B2980238 4-Chlorophenyl 2-nitrobenzenesulfonate CAS No. 147879-79-6

4-Chlorophenyl 2-nitrobenzenesulfonate

Cat. No. B2980238
CAS RN: 147879-79-6
M. Wt: 313.71
InChI Key: ADAXTQPIUPUSAN-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-nitrobenzenesulfonate is a chemical compound with the molecular formula C12H8ClNO5S . It has an average mass of 313.714 Da and a monoisotopic mass of 312.981171 Da .

Scientific Research Applications

Supramolecular Chemistry

4-Chlorophenyl 2-nitrobenzenesulfonate plays a role in studying supramolecular chemistry, particularly in the formation of supramolecular aggregates through various interactions. In research by Vembu et al. (2004), the compound is involved in weak C-H...O interactions leading to the formation of supramolecular aggregates, complemented by pi-pi interactions and van der Waals short contacts (Vembu, Nallu, Durmus, Pazner, Garrison, & Youngs, 2004).

Photooxidation Studies

The photooxidation of related compounds, such as 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide, has been studied to understand the formation of nitroso- and nitro-products. This is essential for understanding environmental degradation pathways and designing remediation strategies. Miller and Crosby (1983) found that irradiation in air-saturated solutions produces both 4-chloronitrosobenzene and 4-chloronitrobenzene, providing insights into the photooxidation process and its efficiency (Miller & Crosby, 1983).

Organic Chemistry and Catalysis

In organic chemistry and catalysis, the reactions of nitrosobenzenes with thiols in alcoholic media have been explored. Montanari, Paradisi, and Scorrano (1999) studied the reaction of 4-chloronitrosobenzene with benzenethiol, revealing complex reaction pathways leading to various products, including azoxybenzenes and anilines. This research highlights the compound's role in understanding reaction mechanisms and designing synthesis pathways (Montanari, Paradisi, & Scorrano, 1999).

Environmental Chemistry

In environmental chemistry, the purification of water using titanium dioxide illuminated with near-UV light involves the degradation of various organic pollutants, including this compound derivatives. Matthews (1990) demonstrated the effective mineralization of these compounds, contributing to the development of advanced water treatment technologies (Matthews, 1990).

properties

IUPAC Name

(4-chlorophenyl) 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO5S/c13-9-5-7-10(8-6-9)19-20(17,18)12-4-2-1-3-11(12)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAXTQPIUPUSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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